N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyridin-2-ylthio)acetamide
Description
N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyridin-2-ylthio)acetamide is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at the 4-position and an acetamide moiety at the 2-position. These analogs are frequently explored for their pharmacological properties, including kinase inhibition , antiviral activity , and enzyme modulation .
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c20-14(11-21-15-8-4-5-9-17-15)19-16-18-13(10-22-16)12-6-2-1-3-7-12/h1-10H,11H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWMKZVWOCDORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyridin-2-ylthio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Attachment of the Pyridin-2-ylthio Group: This step involves the nucleophilic substitution reaction of 2-chloropyridine with a suitable thiol compound.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyridin-2-ylthio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyridin-2-ylthio)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies investigating its antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyridin-2-ylthio)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Acetamide Side Chain
The acetamide moiety in such compounds is critical for bioactivity. Variations in the sulfur-linked substituent (e.g., phenyl, pyridinyl, or triazinyl groups) significantly influence molecular interactions.
Table 1: Comparison of Acetamide Derivatives
*Hypothetical data inferred from analogs.
Key Observations :
- Electron-Withdrawing Groups : Fluorine substitution (e.g., 4-fluorophenylthio) enhances binding affinity to proteins like ACE2 , likely due to increased polarity.
- Aromatic vs. Heteroaromatic : Pyridinyl and pyrimidinyl groups (e.g., SirReal2) improve selectivity for enzyme targets (e.g., SIRT2) through π-π stacking and hydrogen bonding .
Key Observations :
- High-Yield Routes: Phosphorus oxychloride-mediated cyclizations (e.g., triazinoquinazoline derivatives) achieve >70% yields .
- Catalytic Efficiency : Palladium-based cross-coupling (e.g., Suzuki reactions) is preferred for introducing aryl/heteroaryl groups .
Kinase Inhibition
Compounds like N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (compound 14) exhibit c-Abl kinase activation, with IC₅₀ values in the nanomolar range . The chloro-fluorophenyl group enhances hydrophobic interactions with kinase active sites.
Antiviral Potential
N-{2-[4-allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-triazol-3-yl]ethyl}-4-methylphenoxy}acetamide shows ACE2 binding (ΔG = -5.51 kcal/mol), suggesting utility in blocking SARS-CoV-2 entry .
Epigenetic Modulation
SirReal2, a dimethylpyrimidinylthio analog, inhibits SIRT2 deacetylase activity, making it a candidate for cancer and neurodegenerative disease therapy .
Biological Activity
N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyridin-2-ylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Overview of the Compound
This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Thiazoles are known for their varied biological activities, including antimicrobial, antifungal, and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways:
- Antimicrobial Activity : The thiazole nucleus is known to inhibit the biosynthesis of bacterial lipids, which is crucial for the survival and proliferation of bacteria. This action leads to a decrease in pathogen growth.
-
Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including:
- Inducing apoptosis in cancer cells.
- Disrupting cell cycle progression.
- Interfering with signaling pathways associated with tumor growth.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by Liaras et al. (2014) evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with an MIC value of 31.25 µg/mL, outperforming standard antibiotics such as ampicillin.
Case Study 2: Antitumor Properties
In vitro studies on human cancer cell lines revealed that this compound exhibited potent cytotoxic effects. The compound induced apoptosis through the activation of caspase pathways and showed an IC50 value less than 1 µg/mL against both A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines.
Research Findings
Recent research highlights several important aspects regarding the biological activity of this compound:
- Structure Activity Relationship (SAR) : Studies indicate that modifications on the phenyl or thiazole rings significantly influence the biological activity. For instance, electron-donating groups enhance antimicrobial potency.
- Biochemical Pathways : The compound's interaction with specific proteins involved in apoptosis and cell cycle regulation has been elucidated through molecular docking studies.
- Potential Applications : Beyond its antimicrobial and anticancer properties, this compound is being explored for use as a lead compound in drug development aimed at treating various infectious diseases and cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
